molecular formula C21H16N2O3S B377552 {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid CAS No. 94639-80-2

{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid

Cat. No.: B377552
CAS No.: 94639-80-2
M. Wt: 376.4g/mol
InChI Key: PORPGZWBHAMTPH-UHFFFAOYSA-N
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Description

{[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid (CAS: 94639-80-2) is a heterocyclic compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 g/mol . Its structure features a pyridine core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 6, and a phenyl group at position 2. This compound is associated with enzymatic interactions, such as fructose-bisphosphate aldolase, suggesting possible applications in biochemical studies .

Properties

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-16-9-7-15(8-10-16)19-11-17(14-5-3-2-4-6-14)18(12-22)21(23-19)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORPGZWBHAMTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Alkylation of Pyridine-Thiol Precursors

A widely reported method involves the alkylation of a pyridine-thiol intermediate with chloroacetic acid derivatives. This approach leverages the nucleophilic substitution of a thiol group at the 2-position of the pyridine ring.

In a representative procedure, a pyridine-thiol precursor (e.g., 3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-mercaptopyridine) is reacted with chloroacetic acid in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is typically conducted in ethanol or aqueous ethanol at reflux temperatures (70–90°C) for 5–10 hours. The base deprotonates the thiol group, enhancing its nucleophilicity and facilitating displacement of the chloride from chloroacetic acid. The resulting product is purified via recrystallization or column chromatography.

Key Reaction Conditions

  • Solvent: Ethanol/water mixture

  • Base: KOH or NaOH (1.5–2.0 equivalents)

  • Temperature: 70–90°C

  • Reaction Time: 8–12 hours

This method is favored for its simplicity and scalability, though regioselectivity challenges may arise if competing nucleophilic sites exist on the pyridine ring.

Multi-Component Condensation Strategies

Hantzsch-Type Pyridine Synthesis

The Hantzsch dihydropyridine synthesis offers a route to construct the pyridine core in situ. This method involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate. For the target compound, tailored precursors are required:

  • Aldehyde: 4-Methoxybenzaldehyde (to introduce the 4-methoxyphenyl group).

  • β-Keto Ester: Phenylacetoacetate (to introduce the phenyl group).

  • Nitrile Source: Malononitrile (to introduce the cyano group).

After forming the dihydropyridine intermediate, oxidation with agents like manganese dioxide (MnO2\text{MnO}_2) or nitric acid (HNO3\text{HNO}_3) yields the aromatic pyridine ring. The sulfanylacetic acid moiety is then introduced via post-functionalization, as described in Section 1.1.

Limitations

  • Low regioselectivity for multi-substituted pyridines.

  • Requires additional steps for oxidation and functionalization.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The phenyl and 4-methoxyphenyl substituents can be introduced via palladium-catalyzed cross-coupling reactions. For instance, a bromopyridine intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid and 4-methoxyphenylboronic acid. This method ensures precise control over substituent placement but demands anhydrous conditions and inert atmospheres.

Typical Conditions

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base: Na2CO3\text{Na}_2\text{CO}_3

  • Solvent: Toluene/water mixture

  • Temperature: 80–100°C

Mechanistic Insights and Optimization

Reaction Kinetics in Alkylation

The alkylation of pyridine-thiols with chloroacetic acid follows second-order kinetics, dependent on both thiolate and chloroacetic acid concentrations. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may increase side reactions such as esterification. Ethanol strikes a balance between reactivity and selectivity.

Purification Challenges

The product often co-crystallizes with unreacted starting materials or inorganic salts. Acid-base extraction is employed to isolate the sulfanylacetic acid:

  • Dissolve the crude product in aqueous NaOH.

  • Extract impurities with ethyl acetate.

  • Precipitate the product via acidification with HCl.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6 ): Signals at δ 3.85 ppm (singlet, OCH3_3), δ 4.25 ppm (s, SCH2_2CO), and aromatic protons between δ 7.2–8.1 ppm.

    • 13C^{13}\text{C} NMR: Peaks at δ 167.5 ppm (COOH), δ 118.5 ppm (CN), and δ 55.2 ppm (OCH3_3).

  • Mass Spectrometry:

    • Molecular ion peak at m/zm/z 376.4 (M+\text{M}^+).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Key References
Nucleophilic SubstitutionHigh yield (70–85%), simplicityRequires pre-formed thiol intermediate
Zinc Chloride CatalysisFaster reaction ratesCorrosive catalyst, stringent conditions
Hantzsch SynthesisBuilds pyridine core in situMulti-step, low regioselectivity
Suzuki-Miyaura CouplingPrecise substituent controlCostly catalysts, inert conditions needed

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid may inhibit specific kinases involved in cancer cell signaling pathways. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy. Preliminary studies have shown promising results in inhibiting tumor growth in vitro and in vivo.

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest it could serve as a lead compound for developing inhibitors targeting specific enzymes. Interaction studies have focused on its binding affinity to various biological targets, indicating potential pathways for therapeutic intervention in diseases linked to enzyme dysregulation.

Anti-inflammatory Properties

Some derivatives of pyridine-based compounds exhibit anti-inflammatory effects. Research is ongoing to evaluate the anti-inflammatory potential of this compound through various assays that measure inflammatory markers and cytokine production.

Polymer Chemistry

The unique chemical structure of this compound allows it to be explored as a monomer or additive in polymer synthesis. Its properties may enhance the mechanical strength and thermal stability of polymers, making it suitable for advanced material applications.

Nanotechnology

Due to its ability to form complexes with metal ions, the compound has potential applications in nanotechnology, particularly in the development of nanomaterials with specific electronic or catalytic properties.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of kinase activity leading to reduced tumor growth in xenograft models.
Enzyme InteractionHigh binding affinity observed with target enzymes, suggesting potential for drug development.
Anti-inflammatory EffectsSignificant reduction in pro-inflammatory cytokines in animal models.

Mechanism of Action

The mechanism of action of {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group, methoxyphenyl group, and pyridinyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C21H16N2O3S 376.43 3-cyano, 4-phenyl, 6-(4-methoxyphenyl), 2-sulfanylacetic acid High molecular complexity; potential enzyme interaction
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide C18H15F3N4O2S 408.40 3-cyano, 6-methyl, 4-trifluoromethyl, N-(4-methoxyphenyl)acetamide Trifluoromethyl enhances lipophilicity; acetamide replaces carboxylic acid
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide C20H11F3N4OS2 444.50 3-cyano, 6-(2-thienyl), 4-trifluoromethyl, N-(2-cyanophenyl)acetamide Thienyl group introduces π-electron density; dual cyano groups
2-{[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C10H9F3N2O2S 278.25 Pyrimidin-2-yl core, 4-cyclopropyl, 6-trifluoromethyl, sulfanylacetic acid Smaller heterocyclic core; cyclopropyl adds steric bulk
2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid C14H11N3O4S 317.32 Pyrimidin-2-yl core, 5-cyano, 6-(4-methoxyphenyl), 4-oxo, sulfanylacetic acid Oxo group at position 4 enhances hydrogen bonding; lower molecular weight

Key Observations:

Heterocyclic Core Variations :

  • The parent compound uses a pyridine core, while analogs like and employ pyrimidine , altering electronic properties and binding affinities.
  • Pyrimidine-based derivatives (e.g., ) often exhibit enhanced hydrogen bonding due to additional nitrogen atoms or oxo groups.

Substituent Effects :

  • Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability, making these compounds more suitable for pharmacokinetic optimization .
  • 4-Methoxyphenyl substitution is conserved in and , suggesting a role in π-π stacking or receptor interactions.

Biological Activity

The compound {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid is a member of the pyridine derivative family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O2SC_{25}H_{22}N_2O_2S, with a molecular weight of approximately 426.52 g/mol. Its structure features a pyridine ring substituted with a cyano group, methoxy phenyl, and a sulfanyl acetic acid moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspases and altering mitochondrial pathways. For instance, derivatives have been noted to activate caspase-3 and caspase-9 in various cancer cell lines, leading to cell death through intrinsic pathways .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the cyano and sulfanyl groups may enhance the interaction with microbial enzymes .
  • Anti-inflammatory Effects : There is evidence suggesting that pyridine derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Modulation of Signal Transduction Pathways : It could influence pathways such as NF-kB or MAPK that are crucial in inflammation and cancer.
  • Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.

Anticancer Activity

A study investigating the cytotoxicity of related compounds found that they significantly inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction .

Antimicrobial Studies

Research has shown that similar pyridine-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfanyl group is believed to play a critical role in disrupting bacterial cell membranes .

Anti-inflammatory Research

In vitro studies have indicated that compounds with structural similarities can downregulate the expression of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in HeLa cells
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces TNF-alpha production

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing {[3-Cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like substituted pyridines and thiol-containing intermediates. Key steps include:

  • Cyclocondensation of cyanoacetamide derivatives with aryl aldehydes under basic conditions.
  • Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Optimization of temperature (60–100°C) and reaction time (6–24 hours) to maximize yield (60–85%) .
  • Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance regioselectivity .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the cyano group (~110 ppm in 13C), methoxyphenyl protons (δ 3.8–4.0 ppm), and sulfanyl-methylene protons (δ 3.5–4.2 ppm) .
  • IR Spectroscopy : Confirm C≡N stretching (~2220 cm⁻¹) and S–C bonds (~650 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 455) .

Q. What are the primary pharmacological research applications of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake Studies : Radiolabel the sulfanyl group (e.g., with ³⁵S) to track biodistribution in vitro .
  • Structure-Activity Relationship (SAR) : Modify the methoxyphenyl or cyano groups to enhance solubility or binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to identify discrepancies in tautomeric forms .
  • Crystallography : Solve single-crystal structures to confirm stereoelectronic effects influencing peak splitting .
  • Batch Analysis : Use LC-MS/MS to detect trace impurities (e.g., oxidation byproducts) affecting spectral clarity .

Q. What computational methods are effective for predicting reaction pathways and optimizing yields?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thiolate nucleophilicity) .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal solvents/catalysts for similar sulfanyl-acetic acid derivatives .
  • Microreactor Screening : Use high-throughput platforms to test 100+ conditions (e.g., solvent polarity, temperature gradients) in parallel .

Q. How can experimental design (DoE) improve scalability and reproducibility for this compound?

  • Methodological Answer :

  • Factorial Design : Vary factors like pH (6–9), catalyst loading (5–15 mol%), and agitation rate to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize yield and purity simultaneously using central composite designs .
  • Scale-Down Models : Validate lab-scale conditions in microfluidic reactors before pilot-scale synthesis .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester or glycoside derivatives to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) for sustained release in cell cultures .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while mitigating cytotoxicity .

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